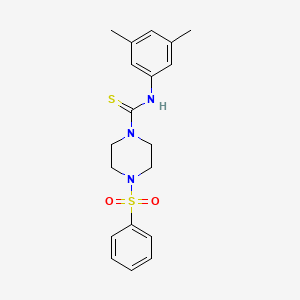
N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide, also known as compound 1, is a chemical compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 is not fully understood, but it is believed to act through multiple pathways. In cancer research, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been shown to inhibit the activity of protein kinase B (Akt), which is involved in cell survival and proliferation. In inflammation research, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammation. In neurological disorders, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. In cancer research, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. In inflammation research, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and reduce inflammation in animal models. In neurological disorders, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Compound 1 has several advantages for lab experiments, including its high purity, stability, and reproducibility in synthesis. However, one limitation of N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 is its low solubility in water, which can make it difficult to administer in animal models. Additionally, the mechanism of action of N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
For research on N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 include the development of novel analogs, the use of combination therapies, and further understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 involves the reaction of 3,5-dimethylphenylhydrazine with phenylsulfonyl chloride in the presence of triethylamine. The resultant product is then treated with piperazine-1-carbothioamide to yield N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1. The synthesis method has been optimized to yield high purity and yield of N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has shown that N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been studied for its neuroprotective effects and potential in treating Alzheimer's disease.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-(3,5-dimethylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-15-12-16(2)14-17(13-15)20-19(25)21-8-10-22(11-9-21)26(23,24)18-6-4-3-5-7-18/h3-7,12-14H,8-11H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZGDIDYDNBORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)piperazine-1-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5759994.png)
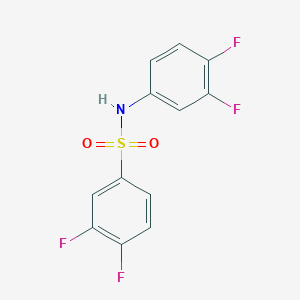

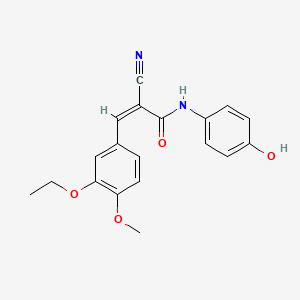

![2-chloro-N'-[(diphenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5760039.png)
![N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5760046.png)
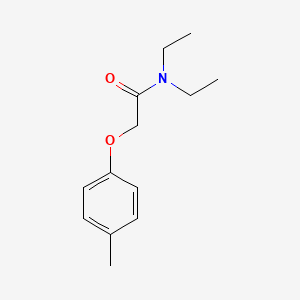
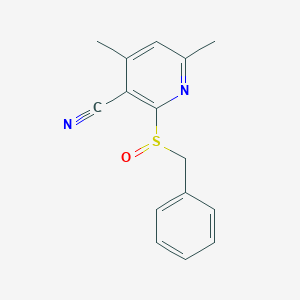

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5760075.png)

![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide](/img/structure/B5760085.png)